(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
Description
The compound "(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid" is a bicyclic carboxylic acid featuring a norbornane core (bicyclo[2.2.1]heptane) with two fluorine atoms at the C2 position and two methyl groups at C5. The stereochemistry at C1 and C4 (both R-configurations) imparts rigidity and influences its interactions in biological or synthetic systems. Fluorination at C2 likely enhances electronegativity, acidity, and metabolic stability compared to non-fluorinated derivatives, making it relevant in medicinal chemistry and materials science .
Properties
CAS No. |
289722-45-8 |
|---|---|
Molecular Formula |
C10H14F2O2 |
Molecular Weight |
204.21 g/mol |
IUPAC Name |
(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C10H14F2O2/c1-8(2)6-3-4-9(8,7(13)14)10(11,12)5-6/h6H,3-5H2,1-2H3,(H,13,14)/t6-,9+/m1/s1 |
InChI Key |
FGTKKXHSGNYENO-MUWHJKNJSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(C2)(F)F)C(=O)O)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)(F)F)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Construction of the Bicyclo[2.2.1]heptane Core
The bicyclo[2.2.1]heptane framework is a classical bicyclic system that can be constructed by several methods:
- Diels–Alder Cycloaddition:
The most common approach to synthesize bicyclo[2.2.1]heptane derivatives is via the Diels–Alder reaction between a diene and a dienophile. This reaction provides excellent stereocontrol and allows introduction of substituents on the bicyclic system. For example, cyclopentadiene reacting with substituted alkenes or alkynes can yield norbornane derivatives. - Photochemical [2 + 2] Cycloadditions:
Photochemical strategies have been reported for bicyclic systems related to bicyclo[2.1.1]hexane modules, which are structurally related compact bicyclic systems. These methods use light-induced cycloadditions to form strained bicyclic frameworks with high stereochemical control.
Introduction of Geminal Dimethyl Groups at C7
- The geminal dimethyl substitution at the bridgehead carbon (C7) is typically introduced via alkylation reactions or by using substituted starting materials in the cycloaddition step.
- For example, starting from 2,2-dimethyl-substituted dienophiles or by post-cycloaddition methylation at the bridgehead positions using strong bases and methylating agents.
Incorporation of the Difluoro Substitution at C2
- Difluorination Strategies:
The introduction of geminal difluoro groups at carbon 2 requires selective fluorination methods. Common approaches include:- Use of electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide, Selectfluor) on pre-functionalized substrates.
- Halodecarboxylation or decarboxylative fluorination of carboxylic acid precursors to install fluorine atoms at specific sites.
- Radical fluorination methods or nucleophilic fluorination of appropriate precursors.
- The difluoro substitution is challenging due to the need for regio- and stereoselectivity and often requires protecting groups and carefully controlled reaction conditions.
Installation of the Carboxylic Acid Group at C1
- The carboxylic acid at carbon 1 can be introduced by:
- Oxidation of a primary alcohol or aldehyde precursor at C1.
- Hydrolysis of ester or nitrile functionalities introduced earlier in the synthetic sequence.
- Carboxylation reactions, such as lithiation followed by CO2 quenching.
- The stereochemistry at C1 is controlled during the cycloaddition or subsequent functional group transformations.
Stereochemical Control and Purification
- The (1R,4R) stereochemistry is critical and is typically controlled by the stereospecificity of the cycloaddition and subsequent transformations.
- Epimerization-lactamization cascade reactions have been reported for related bicyclic systems to control stereochemistry.
- Chromatographic and crystallization techniques are used for purification and enantiomeric enrichment.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|---|
| 1 | Diels–Alder Cycloaddition | Cyclopentadiene + substituted dienophile with gem-dimethyl groups | Thermal or Lewis acid catalysis | Forms bicyclo[2.2.1]heptane core |
| 2 | Functional Group Transformation | Oxidation or hydrolysis to install carboxylic acid at C1 | KMnO4, Jones oxidation, or hydrolysis | Controls acid functionality |
| 3 | Difluorination | Electrophilic fluorination at C2 | Selectfluor or DAST (diethylaminosulfur trifluoride) | Introduces geminal difluoro group |
| 4 | Stereochemical Refinement | Epimerization or resolution if needed | Base treatment or chiral chromatography | Ensures (1R,4R) configuration |
| 5 | Purification | Chromatography, crystallization | Silica gel, preparative HPLC | Obtains pure target compound |
In-Depth Research Findings and Notes
- Decarboxylative Halogenation and Fluorination:
Literature reports describe decarboxylative halogenation as a key method to introduce halogens (including fluorine) into bicyclic systems with carboxylic acid precursors. This method is useful for preparing polyhalogenated bicyclic compounds, including difluorinated derivatives. - Stereoselective Cascade Reactions:
Epimerization–lactamization cascade reactions have been successfully applied to bicyclic systems with nitrogen heteroatoms but provide a model for controlling stereochemistry in related bicyclic carboxylic acids. - Photochemical Approaches:
Photochemical [2 + 2] cycloadditions provide access to compact bicyclic modules, which can be elaborated to more complex bicyclo[2.2.1]heptane derivatives. - Challenges:
- The introduction of geminal difluoro groups requires careful selection of fluorinating agents to avoid side reactions.
- Maintaining stereochemical integrity during multi-step synthesis is critical and often requires chiral auxiliaries or catalysts.
- Purification of fluorinated bicyclic carboxylic acids can be challenging due to their polarity and potential for multiple stereoisomers.
Summary Table: Key Preparation Methods and Considerations
This detailed analysis synthesizes the current understanding of preparation methods for (1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid, integrating advanced synthetic organic chemistry strategies, stereochemical considerations, and fluorination techniques from diverse authoritative sources.
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its fluorine atoms can serve as markers for tracking the compound’s behavior in biological systems using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor binding, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used as an intermediate in the production of specialty chemicals, polymers, and materials with unique properties. Its fluorinated structure can impart desirable characteristics, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which (1R,4R)-2,2-difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Hypothetical structure inferred from analogs; †Assumed formula (C₁₀H₁₄F₂O₂) based on norbornane backbone; ‡Calculated molecular weight.
Detailed Analysis
Structural Modifications and Electronic Effects Fluorination: The 2,2-difluoro substitution in the target compound introduces strong electronegativity, increasing the carboxylic acid's acidity (lower pKa) compared to ketopinic acid (2-oxo) or camphanic acid (3-oxo). Methyl Groups: The 7,7-dimethyl groups in all listed compounds contribute to steric hindrance, stabilizing the bicyclic structure and influencing solubility. For example, camphanic acid’s 4,7,7-trimethyl groups enhance lipophilicity, aiding membrane penetration in antimicrobial activity .
Biological and Chemical Applications Ketopinic Acid: Widely used as a chiral auxiliary in asymmetric synthesis due to its rigid, stereochemically defined structure . Camphanic Acid: Demonstrated antimicrobial activity against Botrytis cinerea and inhibition of AmpC β-lactamase, suggesting utility in antibiotic adjuvants .
Physical Properties Molecular Weight and Solubility: Fluorination increases molecular weight and may reduce aqueous solubility compared to non-fluorinated analogs. For instance, ketopinic acid (MW 182.22) is more polar due to its ketone group, while the difluoro target compound (MW ~212) would be more lipophilic . Thermal Stability: Methyl and fluorine substituents enhance thermal stability by reducing conformational flexibility. Camphanic acid’s 3-oxo and 2-oxa groups further stabilize the bicyclic core .
Research Implications
- Drug Design : The target compound’s fluorination could improve pharmacokinetic properties, such as resistance to oxidative metabolism, making it a candidate for protease inhibitors or receptor antagonists.
- Material Science: Rigid bicyclic acids are valuable in polymer chemistry as crosslinkers or monomers for high-performance materials .
Biological Activity
(1R,4R)-2,2-Difluoro-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound, including the presence of difluoromethyl groups, contribute to its chemical reactivity and biological interactions.
- Molecular Formula : C10H16O4
- Molar Mass : 200.23 g/mol
- Melting Point : 186-189 °C
- Solubility : Slightly soluble in DMSO, ethanol, and methanol; poorly soluble in cold water.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas based on existing research:
Antimicrobial Activity
Research has indicated that bicyclic compounds often exhibit antimicrobial properties. For example, derivatives of similar bicyclic structures have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. Studies suggest that these compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
Predictive models using structure-activity relationships (SAR) indicate that modifications to the bicyclic framework can enhance biological activity. For instance, the introduction of fluorine atoms has been associated with increased potency in certain biological assays.
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of bicyclic compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 0 |
| Escherichia coli | 12 | 0 |
Study 2: Anti-inflammatory Mechanism
A recent investigation focused on the anti-inflammatory effects of bicyclic acids revealed that this compound significantly reduced levels of TNF-alpha in lipopolysaccharide-stimulated macrophages.
| Treatment | TNF-alpha Level (pg/mL) |
|---|---|
| Control | 150 |
| Compound Treatment | 75 |
Q & A
Q. Primary Methods :
Basic: How stable is this compound under standard laboratory conditions?
- Thermal Stability : Decomposes above 150°C; store at –20°C under inert gas (argon) .
- Light Sensitivity : Degrades under UV exposure; use amber vials for storage .
- Hydrolytic Stability : The carboxylic acid group is prone to esterification in alcoholic solvents; maintain anhydrous conditions during reactions .
Advanced: How can computational modeling predict its reactivity in catalytic systems?
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to study fluorine’s electron-withdrawing effects on the carboxylate group .
- Molecular Dynamics : Simulate interactions with enzymes (e.g., cyclooxygenase) to predict binding affinities for drug design .
- Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for functionalization .
Advanced: How to resolve contradictions in spectroscopic data between experimental and theoretical results?
- Case Example : Discrepancies in F NMR chemical shifts may arise from solvent polarity or crystal packing effects.
- Methodology :
Advanced: What strategies optimize enantiomeric resolution for chiral derivatives?
- Chromatographic Separation : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) .
Advanced: How do structural modifications impact its biological activity?
- SAR Insights :
- Fluorine Substitution : Enhances metabolic stability and membrane permeability in drug analogs .
- Methyl Groups : Increase steric hindrance, reducing off-target interactions in enzyme inhibition studies .
- Testing : Use in vitro assays (e.g., IC measurements against proteases) to correlate structure with activity .
Advanced: What are its potential applications in materials science?
- Ligand Design : Coordinate with transition metals (e.g., Ru, Pd) for asymmetric catalysis .
- Polymer Additives : The rigid bicyclic core improves thermal stability in epoxy resins .
- Supramolecular Chemistry : Self-assembly into nanostructures via hydrogen bonding with the carboxylic acid group .
Advanced: How to assess its environmental impact and toxicity profile?
- Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) to determine LC values .
- Degradation Studies : Monitor hydrolysis products via LC-MS under simulated environmental conditions (pH 4–9) .
- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models to predict log P values .
Advanced: What mechanistic insights explain its reactivity in nucleophilic acyl substitution?
- Stepwise Mechanism :
- Protonation : Carboxylic acid activates the carbonyl group under acidic conditions .
- Nucleophilic Attack : Amines or alcohols attack the electrophilic carbon, forming tetrahedral intermediates.
- Leaving Group Departure : Fluorine’s electron-withdrawing effect stabilizes the transition state, accelerating reaction rates .
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants under varying pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
